VTI-1002 Exhibits 18-Fold Greater Potency than Ac-IEPD-CHO and High Selectivity Over Caspases
The small molecule inhibitor VTI-1002 demonstrates a Ki of 4.4 nM against human Granzyme B . This is approximately 18 times more potent than the comparator peptide inhibitor Ac-IEPD-CHO, which has a reported Ki of 80 nM against the same target . VTI-1002 also exhibits strong selectivity for Granzyme B over caspases 3-10, cathepsin G, and neutrophil elastase .
| Evidence Dimension | Inhibition constant (Ki) |
|---|---|
| Target Compound Data | 4.4 nM (VTI-1002) |
| Comparator Or Baseline | 80 nM (Ac-IEPD-CHO) |
| Quantified Difference | 18.2-fold greater potency |
| Conditions | In vitro enzyme inhibition assay, human Granzyme B |
Why This Matters
Procurement of VTI-1002 over Ac-IEPD-CHO ensures potent inhibition at significantly lower concentrations, reducing off-target effects and conserving limited material budgets in cell-based assays.
